6-(2-Phenylvinyl)chrysene
Description
6-(2-Phenylvinyl)chrysene is a polycyclic aromatic hydrocarbon (PAH) derivative in which a phenylvinyl substituent is attached to the 6-position of the chrysene core. Chrysene itself is a four-ring PAH (C₁₈H₁₂) commonly associated with combustion by-products and environmental pollutants . The addition of the 2-phenylvinyl group introduces extended π-conjugation and steric effects, which significantly alter its electronic, optical, and chemical properties compared to unsubstituted chrysene. Such modifications are of interest in materials science, particularly for organic light-emitting diodes (OLEDs) and other optoelectronic applications, where extended conjugation enhances electroluminescent efficiency .
Properties
Molecular Formula |
C26H18 |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
6-[(Z)-2-phenylethenyl]chrysene |
InChI |
InChI=1S/C26H18/c1-2-8-19(9-3-1)14-15-21-18-26-22-11-5-4-10-20(22)16-17-25(26)24-13-7-6-12-23(21)24/h1-18H/b15-14- |
InChI Key |
YXKDWJWVQCHFMJ-PFONDFGASA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- This contrasts with methylchrysene, where alkyl substituents minimally affect conjugation but increase hydrophobicity .
- Reactivity: Benzo(a)pyrene, a structurally related five-ring PAH, exhibits higher carcinogenicity due to its bay-region diol epoxide metabolites, a feature absent in chrysene derivatives .
- Optoelectronic Potential: Unlike unmodified chrysene, this compound’s extended π-system aligns with the design principles of organic electroluminescent materials, which require efficient electron-hole recombination and high quantum yields .
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